1-Bromo-5-chloro-2-iodo-4-methylbenzene
Description
Overview of Halogenated Aromatic Compounds in Advanced Organic Chemistry Research
Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. Their utility stems from the ability of the halogen atoms to serve as reactive handles for a variety of chemical transformations. For instance, they are key substrates in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of different halogens on the same aromatic ring allows for selective and sequential reactions, providing a pathway to complex molecular architectures. fiveable.me
Academic Rationale for Investigating Complex Polyhalogenated Benzenes (e.g., 1-Bromo-5-chloro-2-iodo-4-methylbenzene)
The academic interest in complex polyhalogenated benzenes like this compound lies in their potential for regioselective functionalization. The presence of three different halogens (bromine, chlorine, and iodine) at distinct positions on the benzene (B151609) ring, along with a methyl group, offers a unique platform for studying the subtle differences in reactivity between the carbon-halogen bonds. The order of reactivity for halogens in many catalytic processes is typically I > Br > Cl, which allows for a stepwise and controlled introduction of new functional groups at specific locations. uwindsor.ca
This differential reactivity is of high academic interest as it enables the synthesis of highly substituted, non-symmetrical aromatic compounds that would be difficult to prepare using other methods. pressbooks.pub Such molecules are valuable in medicinal chemistry for structure-activity relationship studies and in materials science for the development of novel organic electronic materials. The specific substitution pattern of this compound, with its varied electronic and steric environment around each halogen, presents a compelling case for exploring new synthetic strategies and understanding the fundamental principles of chemical selectivity.
Research Scope and Objectives for this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research scope and objectives for such a compound can be inferred from the broader context of polyhalogenated arenes. Key research objectives would likely include:
Selective Cross-Coupling Reactions: Investigating the selective reaction of one halogen over the others in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling could be performed to replace the iodine, followed by a Sonogashira coupling at the bromine position, and potentially a Buchwald-Hartwig amination at the chlorine position.
Directed Ortho-Metalation: Studying the influence of the existing substituents on the regioselectivity of metalation reactions. The interplay between the directing effects of the halogens and the methyl group could lead to novel and predictable synthetic outcomes. pku.edu.cnias.ac.in
Synthesis of Novel Heterocycles: Utilizing the polyhalogenated scaffold to construct complex heterocyclic systems through intramolecular cyclization reactions following selective functionalization.
Physicochemical Property Evaluation: Synthesizing derivatives of this compound to evaluate their electronic and photophysical properties for potential applications in materials science.
The following table outlines the computed physicochemical properties of this compound, which are essential for its characterization and for predicting its behavior in chemical reactions. nih.gov
| Property | Value |
| Molecular Formula | C7H5BrClI |
| Molecular Weight | 331.37 g/mol |
| XLogP3 | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Exact Mass | 329.83079 g/mol |
| Monoisotopic Mass | 329.83079 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 11 |
This data is computationally generated and provided for informational purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClI |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |
InChI Key |
KMTHWSPHYALDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 5 Chloro 2 Iodo 4 Methylbenzene and Analogous Systems
Regioselective Halogenation Strategies for Complex Aromatic Systems
The direct introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. However, achieving regioselectivity in complex, multisubstituted systems presents a significant challenge. The choice of halogenating agent, catalyst, and reaction conditions must be carefully considered to direct the incoming electrophile to the desired position.
Electrophilic Aromatic Halogenation Approaches (Br, Cl, I) and Control of Selectivity
Electrophilic aromatic substitution (EAS) is the most common method for introducing halogens to an aromatic ring. stackexchange.com The reaction involves the attack of the electron-rich aromatic ring on an electrophilic halogen species. masterorganicchemistry.comyoutube.com For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃) is typically required to polarize the dihalogen bond and generate a more potent electrophile. libretexts.orgwikipedia.orglibretexts.org
The regioselectivity of the reaction is governed by the directing effects of the substituents already on the ring. stackexchange.com Activating groups (electron-donating groups) direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing groups) direct them to the meta position. Halogens themselves are a unique class: they are deactivating yet direct incoming electrophiles to the ortho and para positions. stackexchange.com
In a molecule like 4-methyl-1,3-dichlorobenzene (a potential precursor), the methyl group is an activating, ortho, para-director, while the chlorine atoms are deactivating, ortho, para-directors. The outcome of further halogenation would depend on the interplay of these directing effects and steric hindrance.
Iodination is generally an endothermic and reversible process, requiring an oxidizing agent to convert I₂ into a more powerful electrophile, such as the iodine cation (I⁺). wikipedia.orglibretexts.org Common conditions include using iodine in the presence of nitric acid, a mixture of I₂ and HIO₃ with H₂SO₄, or N-iodosuccinimide (NIS). wikipedia.org These methods are effective even for deactivated aromatic rings. wikipedia.org For instance, the iodination of 4-bromo-2-chloroaniline (B1269894) can be achieved using iodine monochloride (ICl) in glacial acetic acid. medium.comgoogle.com
Table 1: Common Reagents for Electrophilic Aromatic Halogenation
| Halogenation | Reagent(s) | Catalyst/Conditions | Electrophile (Simplified) |
|---|---|---|---|
| Chlorination | Cl₂ | AlCl₃ or FeCl₃ | Cl⁺ |
| Bromination | Br₂ | AlBr₃ or FeBr₃ | Br⁺ |
| Iodination | I₂ | HNO₃ or other oxidizing agent | I⁺ |
Nucleophilic Aromatic Substitution (SNAr) Routes for Halogen Exchange
Nucleophilic aromatic substitution (SₙAr) offers a pathway for halogen exchange, where a nucleophile displaces a halide on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SₙAr is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnih.gov
Aromatic rings without such activating groups are generally unreactive toward SₙAr because the electron-rich nature of the ring repels incoming nucleophiles. wikipedia.org For a compound like 1-bromo-5-chloro-2-iodo-4-methylbenzene, which lacks strong electron-withdrawing groups, SₙAr is not a viable synthetic route for introducing or exchanging the halogen atoms. The reaction mechanism is fundamentally different from Sₙ1 and Sₙ2 reactions, as a backside attack is sterically impossible on an aromatic ring. chemistrysteps.comlibretexts.org
Radical Halogenation Pathways and Site Specificity
Radical halogenation typically occurs under conditions that promote the formation of halogen radicals, such as high heat or ultraviolet (UV) light. studymind.co.uk In the case of alkylbenzenes like toluene (B28343) (methylbenzene), radical halogenation shows high site specificity for the alkyl side-chain rather than the aromatic ring. libretexts.org This is because the benzylic position is stabilized by the aromatic ring, making the formation of a benzyl (B1604629) radical particularly favorable.
Therefore, reacting a methylbenzene precursor with Cl₂ or Br₂ under UV light would lead to substitution on the methyl group, forming (chloromethyl)benzene or (bromomethyl)benzene, respectively. libretexts.org This pathway is not suitable for introducing halogens directly onto the aromatic nucleus and thus would not be a primary method for synthesizing this compound from a less halogenated methylbenzene precursor.
Precursor-Based Synthesis and Functional Group Interconversions
Due to the challenges in controlling regioselectivity via direct halogenation, multi-step syntheses starting from carefully chosen precursors are often more effective. These strategies use powerful directing groups, such as amino (-NH₂) or hydroxyl (-OH) groups, to guide the halogenation steps before being removed or converted into the final desired functionality.
Synthesis from Anilines or Phenols (via diazotization, etc.)
Aniline (aminobenzene) and its derivatives are exceptionally versatile precursors for the synthesis of aryl halides. The amino group is a strong activating, ortho, para-director, facilitating electrophilic halogenation. More importantly, the amino group can be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂) and can be readily displaced by a variety of nucleophiles, including halides. lumenlearning.commasterorganicchemistry.com
This two-step process involves:
Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form an arenediazonium salt. lumenlearning.commnstate.eduorganic-chemistry.org
Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) halide (CuCl, CuBr) to introduce the corresponding halogen onto the ring. wikipedia.orgbyjus.comlscollege.ac.in This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com For the introduction of iodine, treatment with potassium iodide (KI) is usually sufficient and does not always require a copper catalyst. lumenlearning.com
This methodology allows for the introduction of halogens into positions that might be difficult to access through direct electrophilic substitution on the final target molecule. byjus.com
Table 2: Key Transformations in Diazonium Salt Chemistry
| Reaction | Reagents | Product |
|---|---|---|
| Diazotization | Ar-NH₂ + NaNO₂, HCl (0-5 °C) | Ar-N₂⁺Cl⁻ |
| Sandmeyer (Chlorination) | Ar-N₂⁺Cl⁻ + CuCl | Ar-Cl |
| Sandmeyer (Bromination) | Ar-N₂⁺Cl⁻ + CuBr | Ar-Br |
| Iodination | Ar-N₂⁺Cl⁻ + KI | Ar-I |
Sequential Halogenation and Functionalization of Methylbenzene Precursors
A logical synthetic route to this compound involves a sequential halogenation strategy starting from a simpler, substituted aniline. A plausible pathway, analogous to the synthesis of 1-bromo-3-chloro-5-iodobenzene, would begin with a molecule like 4-bromo-2-chloro-5-methylaniline (B2538733). medium.comgoogle.com
The synthesis would proceed as follows:
Iodination of the Precursor : The strongly activating amino group in 4-bromo-2-chloro-5-methylaniline would direct the iodination to the vacant ortho position. The reaction can be carried out using an electrophilic iodine source like iodine monochloride (ICl) in a suitable solvent such as glacial acetic acid. medium.comgoogle.com This would yield 4-bromo-2-chloro-6-iodo-3-methylaniline.
Diazotization and Removal of the Amino Group : The resulting trihaloaniline would then undergo diazotization with sodium nitrite and a strong acid. The subsequent displacement of the diazonium group, in this case with a hydrogen atom (deamination), can be achieved by treatment with hypophosphorous acid (H₃PO₂). lumenlearning.com This final step removes the directing amino group to yield the target compound, this compound.
This precursor-based approach provides superior regiochemical control compared to the direct, sequential halogenation of toluene, where competing directing effects and steric hindrance would likely lead to a mixture of isomers. reddit.comchemguide.co.uk
Advanced Synthetic Techniques and Green Chemistry Considerations
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. This section explores cutting-edge catalytic approaches and sustainable strategies for the synthesis of polyhalogenated aromatic compounds.
Catalytic Methods for Polyhalogenation (e.g., Metal-Free, Organocatalysis, Transition Metal Catalysis)
Catalysis offers a powerful tool for achieving selective and efficient polyhalogenation of aromatic rings, often under milder conditions than traditional stoichiometric methods. These approaches can be broadly categorized into metal-free, organocatalytic, and transition metal-catalyzed systems.
Metal-Free Halogenation:
Recent research has focused on developing halogenation protocols that avoid the use of metal catalysts, thereby reducing concerns about cost, toxicity, and product contamination. These methods often employ activating agents or unique reaction conditions to achieve the desired transformation. For instance, a combination of an alkali metal halide, such as potassium bromide (KBr), with an oxidizing agent like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been shown to be effective for the bromination of arenes at room temperature. This system provides a simple, efficient, and environmentally friendly approach to halogenation.
Visible light-induced, metal-free α-chlorination of toluene derivatives has also been achieved using N,N-dichloroacetamide as the chlorine source. This method allows for the regioselective chlorination of the methyl group under mild conditions. mdpi.com
Organocatalysis:
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering an alternative to metal-based catalysts. chemistryviews.orgmdpi.com In the context of aromatic halogenation, organocatalysts can activate halogenating agents, enhancing their electrophilicity. For example, the combination of N-halosuccinimides (NXS) with sulfur-containing compounds like PhSSiMe₃ or PhSSPh has been demonstrated to be effective for the halogenation of less reactive aromatic compounds under mild conditions. researchgate.netacs.org These organocatalytic systems avoid the use of heavy metals and often exhibit high functional group tolerance. The field of organocatalysis is continually expanding, with the potential for combining different organocatalysts or pairing them with transition metals to achieve novel reactivity. researchgate.netresearchgate.netrsc.org
Transition Metal Catalysis:
Transition metal catalysis remains a cornerstone of modern organic synthesis, providing highly efficient and selective pathways for C-H functionalization, including halogenation. chemistryviews.org Various transition metals, including palladium, copper, nickel, and iron, have been employed to catalyze the halogenation of aromatic compounds.
For instance, bimetallic cerium-manganese modified Hβ zeolite (Ce/Mn-Hβ) has been shown to be an excellent and reusable catalyst for the nitration of toluene, a related electrophilic aromatic substitution, with high para-selectivity. researchgate.net While not a direct halogenation, this demonstrates the potential of mixed-metal systems in controlling regioselectivity on substituted benzene (B151609) rings. Studies on the catalytic oxidation of toluene using metal-organic framework (MOF)-derived porous metal oxide catalysts (Mn₃O₄, CeO₂, Co₃O₄) have also shown remarkable improvements in catalytic activity and stability compared to their commercial counterparts. nih.govresearchgate.net These findings highlight the importance of catalyst design in achieving efficient transformations of toluene derivatives.
The choice of catalyst can significantly influence the outcome of the reaction, including yield, regioselectivity, and substrate scope. The following table provides a comparative overview of different catalytic systems for the halogenation of toluene and its derivatives.
| Catalytic System | Substrate | Halogenating Agent | Reaction Conditions | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Fe(NO₃)₃·9H₂O/KBr | Anisole | KBr | Room Temperature, CH₃CN | 99 | Metal-free (iron salt as oxidant), mild conditions |
| Visible Light/N,N-dichloroacetamide | Toluene | N,N-dichloroacetamide | Blue LED, CH₂Cl₂, 8h | 74 (on 2.0g scale) | Metal-free, photocatalytic, regioselective α-chlorination |
| PhSSiMe₃/NBS | Methyl 4-methoxybenzoate | NBS | Mild Conditions | High | Organocatalytic, suitable for less reactive arenes |
| Ce/Mn-Hβ | Toluene | Nitrating Agent | Optimized Conditions | 88.6 (conversion) | Heterogeneous, reusable, high para-selectivity (for nitration) |
Sustainable Synthesis Protocols for Halogenated Aromatics (e.g., Green Solvents, Atom Economy)
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. This involves the use of sustainable solvents, maximizing atom economy, and employing safer and more efficient process technologies.
Green Solvents:
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.
Traditional halogenation methods using molecular halogens (e.g., Br₂) often have lower atom economy due to the formation of hydrogen halide byproducts. In contrast, methods utilizing N-halosuccinimides can offer a better atom economy, although the succinimide (B58015) byproduct still represents waste. Catalytic addition reactions, where a halogen is added across a double bond, can achieve 100% atom economy. mdpi.com Maximizing atom economy is a key principle of green chemistry as it directly relates to minimizing waste at the molecular level.
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processing, particularly for hazardous reactions like halogenation. mdpi.comaragen.comresearchgate.netnih.gov In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. This setup provides superior control over reaction parameters such as temperature, pressure, and reaction time.
The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, mitigating the risk of thermal runaways in exothermic halogenation reactions. aragen.com It also enables rapid mixing, which can lead to higher yields and selectivities. aragen.com Furthermore, the small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. The transition from batch to continuous flow processes is a significant trend in the chemical industry, driven by the potential for improved safety, efficiency, and scalability. mdpi.comaragen.comresearchgate.netnih.gov
| Parameter | Batch Reactor | Flow Reactor (PFR) |
|---|---|---|
| Production Mode | Discontinuous, customized batches | Continuous, high-volume production |
| Heat Transfer | Limited by surface area of the vessel | Excellent due to high surface-area-to-volume ratio |
| Mixing | Can be inefficient, especially on a large scale | Highly efficient due to small volumes and diffusion |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Can be complex, with potential for changes in performance | Generally more straightforward to scale up |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
Mechanistic Investigations of Reactions Involving 1 Bromo 5 Chloro 2 Iodo 4 Methylbenzene
Electrophilic Aromatic Substitution Reactivity and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. docbrown.info The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the nature of the substituents already present. wikipedia.org These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. wikipedia.orgmsu.edu
Methyl Group (CH₃): The methyl group is an activating group. youtube.com It donates electron density to the aromatic ring through an inductive effect (+I effect) and hyperconjugation. lumenlearning.comvanderbilt.edu This increases the electron density of the ring, making it more susceptible to attack by electrophiles. vedantu.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |
| -I | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |
| -CH₃ | Electron-donating (+I) | Hyperconjugation | Activating |
The regioselectivity of electrophilic aromatic substitution on 1-bromo-5-chloro-2-iodo-4-methylbenzene is determined by the directing effects of the existing substituents.
Electronic Directing Effects:
Halogens: Despite being deactivating, halogens are ortho, para-directors. libretexts.orglibretexts.org Their electron-donating resonance effect stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack more effectively than during meta attack. libretexts.org
Methyl Group: The methyl group is also an ortho, para-director. libretexts.org Its electron-donating inductive effect and hyperconjugation stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions. libretexts.org
Steric Effects: In polysubstituted benzenes, steric hindrance can play a significant role in determining the site of substitution. libretexts.org The bulky iodine and bromine atoms, as well as the methyl group, can sterically hinder attack at the adjacent positions.
Considering the structure of this compound, the available positions for electrophilic attack are C3 and C6.
Position C3: This position is ortho to the iodine and meta to the bromine and methyl groups, and para to the chlorine.
Position C6: This position is ortho to the bromine and meta to the iodine and chlorine, and para to the methyl group.
The directing effects of the substituents would need to be carefully weighed. The powerful ortho, para-directing ability of the methyl group would strongly favor substitution at C6 (para to the methyl group). The halogens also direct ortho and para. The iodine at C2 would direct to C3 (ortho) and C6 (meta). The chlorine at C5 would direct to C6 (ortho) and C3 (para). The bromine at C1 would direct to C6 (ortho) and C3 (meta). The cumulative electronic directing effects, particularly from the activating methyl group and the para-directing chlorine, would likely favor substitution at C6. Steric hindrance from the bulky iodine atom might disfavor attack at C3.
| Position of Attack | Directing Influence of Substituents |
| C3 | Ortho to Iodo, Meta to Bromo and Methyl, Para to Chloro |
| C6 | Ortho to Bromo, Meta to Iodo and Chloro, Para to Methyl |
Cross-Coupling Reactions and their Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bonds (where X is a halogen) in this compound will be crucial in these reactions.
The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This trend is based on the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition to the palladium catalyst, which is typically the rate-determining step.
In this compound, the C-I bond at the C2 position is expected to be the most reactive site for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. This would allow for selective functionalization at this position while leaving the C-Br and C-Cl bonds intact, provided the reaction conditions are carefully controlled.
While the different halogens in this compound allow for inherent site-selectivity, achieving selectivity between identical halogen groups in other polyhalogenated arenes can be more challenging. nih.gov This is often governed by more subtle electronic and steric factors. nih.gov For instance, in a di-brominated compound, the more electron-deficient C-Br bond or the less sterically hindered one might react preferentially. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex.
The aromatic ring of this compound is not strongly activated towards SNAr. The methyl group is electron-donating, which disfavors the reaction. While the halogens are electron-withdrawing, their effect is not as potent as that of a nitro group, for example. Therefore, this compound would be expected to be relatively unreactive towards SNAr under typical conditions. For a reaction to occur, very harsh conditions, such as high temperatures and pressures with a strong nucleophile, would likely be required. The relative leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is the opposite of the trend seen in palladium-catalyzed cross-couplings. This is because the rate-determining step in SNAr is often the attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the incoming negative charge.
Pathways for Halogen Displacement and Aryl Halide Activation
The displacement of a halogen from an aromatic ring, such as in this compound, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides. askfilo.comquora.com This reduced reactivity is attributed to the partial double bond character of the carbon-halogen bond due to resonance with the aromatic ring, which makes the bond stronger and more difficult to break. quora.comvedantu.com
For a nucleophilic aromatic substitution to occur, the aromatic ring usually requires activation by strongly electron-withdrawing groups at the ortho or para positions to the leaving group. libretexts.orglibretexts.org In the case of this compound, the substituents are a methyl group (electron-donating) and other halogens (weakly deactivating). The absence of strong activating groups suggests that nucleophilic displacement would require harsh reaction conditions.
The generally accepted mechanism for activated aryl halides is the addition-elimination pathway. libretexts.orglibretexts.org This process involves two main steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost.
Leaving Group Departure: The aromaticity is restored by the elimination of the halide ion.
The reactivity of the different halogens in this compound towards displacement is primarily governed by the strength of the carbon-halogen bond. The bond dissociation energies for aryl halides follow the trend C-Cl > C-Br > C-I. utexas.eduquora.commsu.edu Consequently, the C-I bond is the weakest and most easily cleaved, making iodine the best leaving group among the halogens present on the molecule. Therefore, in a competitive nucleophilic substitution reaction, the displacement of the iodo group is expected to be the most favorable pathway.
Activation of the aryl halide for displacement can also be achieved through metal catalysis, which can facilitate the cleavage of the carbon-halogen bond.
Dehalogenation Mechanisms and Pathways
Dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through either reductive or oxidative pathways.
Reductive dehalogenation is a common method for the removal of halogens from aromatic rings. These reactions can be promoted by various means, including catalytic hydrogenation, metal-mediated reductions, and metal-free systems.
Catalytic Hydrogenation: This method often employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.org The selectivity of dehalogenation in polyhalogenated compounds is dependent on the C-X bond strength. Bromides are typically reduced more readily than chlorides under these conditions. organic-chemistry.orgorganic-chemistry.org For this compound, the expected order of reactivity would be I > Br > Cl, allowing for selective dehalogenation.
Metal-Mediated Reductions: Various metals, such as zinc, can be used for the reductive dehalogenation of aryl halides in the presence of a proton source. These reactions often proceed through a radical mechanism.
Metal-Free Reductive Dehalogenation: These strategies can involve the use of radical initiators or visible-light photoredox catalysis. organic-chemistry.org The mechanism often involves a single electron transfer (SET) to the aryl halide, forming a radical anion which then expels a halide ion to generate an aryl radical. This aryl radical subsequently abstracts a hydrogen atom from a donor to yield the dehalogenated product. The relative ease of reduction of the C-X bond (I > Br > Cl) also dictates the selectivity in these systems.
The table below summarizes the bond dissociation energies for various carbon-halogen bonds in benzene, which is indicative of their relative reactivity in reductive dehalogenation.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
| C-Cl | ~96 |
Note: The actual bond dissociation energies can be influenced by the presence of other substituents on the aromatic ring.
For non-phenolic aryl halides like this compound, oxidative dehalogenation is energetically demanding. The mechanism would likely involve an initial oxidation of the aromatic ring. The energetics of such a process would depend on the oxidation potential of the substituted benzene ring. The presence of the electron-donating methyl group would make the ring more susceptible to oxidation compared to unsubstituted halobenzenes. However, the halogen substituents are deactivating, which would counteract this effect to some extent.
The strength of the C-X bond also plays a role in the energetics of the final halogen elimination step. The weaker C-I bond would be the most susceptible to cleavage in a hypothetical oxidative dehalogenation pathway, followed by the C-Br and C-Cl bonds.
Computational and Theoretical Studies of 1 Bromo 5 Chloro 2 Iodo 4 Methylbenzene
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to the computational study of molecular systems. rsc.org DFT methods are particularly popular for their balance of computational cost and accuracy in describing electron correlation. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These approaches are used to determine the optimized geometry, energy, and electronic characteristics of the molecule.
The electronic structure of 1-Bromo-5-chloro-2-iodo-4-methylbenzene is dictated by the interplay of its various substituents on the benzene (B151609) ring. The methyl group (-CH₃) is an electron-donating group, which increases the electron density of the ring, primarily at the ortho and para positions, making the ring more reactive towards electrophiles. youtube.com Conversely, the halogen atoms (Br, Cl, I) are deactivating groups due to their electronegativity, which withdraws electron density from the ring through the inductive effect. studymind.co.uklibretexts.org This combination of activating and deactivating groups creates a complex electronic landscape. msu.edu
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the π-system of the benzene ring would show negative potential, influenced by the electron-donating methyl group. The halogen atoms would exhibit a region of positive potential on their outermost surface, known as a σ-hole, which is crucial for halogen bonding. researchgate.net
Fukui Functions: The Fukui function, a concept derived from DFT, is a reactivity indicator that helps predict the most likely sites for electrophilic, nucleophilic, and radical attack. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.deyoutube.com By calculating condensed Fukui functions for each atom, one can rank the reactivity of different sites. scm.comnih.gov
f+ (for nucleophilic attack): Indicates the propensity of a site to accept an electron.
f- (for electrophilic attack): Indicates the propensity of a site to donate an electron.
f0 (for radical attack): The average of f+ and f-.
| Atomic Site | Predicted Susceptibility to Electrophilic Attack (f-) | Predicted Susceptibility to Nucleophilic Attack (f+) | Rationale |
|---|---|---|---|
| C1 (ipso-Br) | Low | Moderate | Carbon attached to an electronegative halogen. |
| C2 (ipso-I) | Low | High | The C-I bond is the weakest C-halogen bond, making it a potential site for nucleophilic substitution. |
| C3 (unsubstituted) | High | Low | Activated by the para methyl group and ortho to the electron-donating influence of the iodine atom's lone pairs. |
| C4 (ipso-CH₃) | Low | Low | Site of an electron-donating group. |
| C5 (ipso-Cl) | Low | Moderate | Carbon attached to an electronegative halogen. |
| C6 (unsubstituted) | High | Low | Activated by the ortho methyl group. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energy and distribution of these orbitals are critical for understanding a molecule's behavior in chemical reactions.
HOMO: The outermost orbital containing electrons. Molecules with high-energy HOMOs are good electron donors (nucleophiles).
LUMO: The innermost orbital without electrons. Molecules with low-energy LUMOs are good electron acceptors (electrophiles).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small gap suggests high reactivity.
| Substituent | Type | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Reactivity toward Electrophiles |
|---|---|---|---|---|
| -CH₃ (Methyl) | Electron-Donating | Increase | Slight Increase | Activating |
| -Br (Bromo) | Electron-Withdrawing (Inductive) / Donating (Resonance) | Decrease | Decrease | Deactivating |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) / Donating (Resonance) | Decrease | Decrease | Deactivating |
| -I (Iodo) | Electron-Withdrawing (Inductive) / Donating (Resonance) | Decrease | Decrease | Deactivating |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
For reactions such as electrophilic aromatic substitution, computational methods can locate and characterize the transition states (TS) connecting reactants, intermediates, and products. youtube.com A transition state is a high-energy, transient configuration along the reaction coordinate. The energy of the TS determines the activation energy (Ea) of a reaction step, which in turn governs the reaction rate.
Modeling the formation of the sigma-complex (arenium ion) intermediate for substitution at each possible position.
Locating the transition state leading to each intermediate.
Calculating the activation energy for each pathway. The pathway with the lowest activation energy would correspond to the major product.
Most reactions, including electrophilic aromatic substitution, occur in multiple steps. khanacademy.org A reaction energy profile plots the potential energy of the system against the reaction coordinate, illustrating the energies of reactants, intermediates, transition states, and products. savemyexams.comyoutube.com
For a typical two-step electrophilic substitution:
Step 1 (Rate-determining): The aromatic ring attacks the electrophile, forming a high-energy sigma-complex intermediate. This step involves surmounting the first transition state (TS1), which has the highest activation energy. masterorganicchemistry.com
Step 2 (Fast): A base removes a proton from the sigma-complex, restoring the aromaticity of the ring to form the final product. This step has a much lower activation energy (TS2).
By computing the energies of all possible products, one can assess whether a reaction is under kinetic or thermodynamic control.
Kinetic Control: The product that forms the fastest (via the lowest-energy transition state) is the major product.
Theoretical Studies of Intermolecular Interactions
The halogen substituents on this compound enable it to participate in a variety of non-covalent interactions, which are crucial in molecular recognition and crystal engineering. nih.gov
Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor). acs.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X bond. researchgate.net This positive σ-hole can interact favorably with Lewis bases like lone pairs or π-systems. Ab initio and DFT calculations are used to model the geometry and compute the binding energies of these interactions, which can be comparable in strength to hydrogen bonds. nih.govacs.org The strength of the halogen bond typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl.
Other potential interactions include:
Van der Waals forces: Ubiquitous, non-specific attractive forces.
π-π stacking: Interactions between the aromatic rings of two molecules.
Computational studies can quantify the energy of these interactions, providing insight into the solid-state packing and supramolecular chemistry of the compound.
σ-Hole Interactions and Halogen Bonding Potential
A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, opposite to the covalent bond. This positive region can interact attractively with negative sites on other molecules, leading to a non-covalent interaction known as halogen bonding. The strength of the σ-hole, and thus the halogen bond, is influenced by the polarizability of the halogen atom (I > Br > Cl) and the electronic nature of the substituents on the molecule.
For this compound, one would theoretically expect the iodine atom to possess the most significant σ-hole and therefore be the primary donor for halogen bonding interactions. The presence of other halogens (bromo and chloro) and a methyl group on the benzene ring would modulate the electrostatic potential. Electron-withdrawing groups typically enhance the σ-hole, while electron-donating groups can diminish it. However, without specific computational studies, such as MEP surface calculations for this molecule, the precise magnitudes and characteristics of the σ-holes on the iodine, bromine, and chlorine atoms remain unquantified.
Non-Covalent Interactions in Condensed Phases (e.g., π-π Stacking, Halogen-π Interactions)
In the solid state (condensed phase), molecules of this compound would be expected to pack in a way that maximizes stabilizing non-covalent interactions. These could include:
Halogen Bonding: As discussed, interactions between the σ-hole of a halogen on one molecule and a region of negative potential (like another halogen or the aromatic π-system) on a neighboring molecule.
π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings.
Halogen-π Interactions: An interaction where a halogen atom is attracted to the π-electron cloud of an adjacent aromatic ring.
A definitive analysis of these interactions requires crystal structure data obtained through techniques like X-ray crystallography. This data provides the precise geometric arrangement of molecules in the solid state, allowing for the measurement of intermolecular distances and angles that characterize these non-covalent bonds. A search of crystallographic databases did not locate a solved crystal structure for this compound, making it impossible to provide a detailed, data-driven description of its interactions in the condensed phase.
Advanced Characterization Techniques in Research Context
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Bromo-5-chloro-2-iodo-4-methylbenzene, both ¹H and ¹³C NMR would provide critical data for confirming its regiochemistry.
In the ¹H NMR spectrum, the two aromatic protons would appear as distinct signals, likely singlets, due to the absence of adjacent protons for spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the surrounding halogen and methyl substituents. Electronegative halogens generally deshield nearby protons, shifting their signals downfield. libretexts.org The methyl group, being electron-donating, would cause a slight upfield shift for adjacent protons. The exact chemical shifts would depend on the specific electronic environment created by the combination of these substituents.
The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative. Carbons directly bonded to electronegative halogens (Br, Cl, I) would be significantly deshielded, appearing at lower field. The carbon attached to the iodine atom would likely exhibit the most substantial downfield shift due to the heavy atom effect. The quaternary carbons (those bonded to the substituents) would have different chemical shifts from the protonated aromatic carbons. The methyl carbon would appear in the typical aliphatic region of the spectrum.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on general principles and data from similar compounds, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1-Br | - | 120-125 |
| C2-I | - | 95-100 |
| C3-H | 7.5-7.8 | 135-140 |
| C4-CH₃ | - | 138-142 |
| C5-Cl | - | 130-135 |
| C6-H | 7.2-7.5 | 130-135 |
| CH₃ | 2.3-2.5 | 20-25 |
This is an interactive data table. You can sort and filter the data.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could further confirm the spatial proximity of the methyl protons to one of the aromatic protons, solidifying the regiochemical assignment.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Fingerprinting
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the sum of the atomic masses of the constituent atoms.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This would result in a characteristic cluster of peaks for the molecular ion and any fragment ions containing both bromine and chlorine, providing a distinct isotopic fingerprint.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pathway for toluene (B28343) derivatives is the loss of a hydrogen atom to form a stable benzyl (B1604629) or tropylium (B1234903) cation. rsc.org Another likely fragmentation would involve the cleavage of the carbon-halogen bonds. The C-I bond is the weakest, so the loss of an iodine radical would be a prominent fragmentation pathway. Subsequent losses of bromine and chlorine radicals or molecules (e.g., HBr, HCl) would also be expected.
A plausible fragmentation pathway is outlined in the following table:
| m/z Value | Proposed Fragment | Description |
| 330/332/334 | [C₇H₅BrClI]⁺ | Molecular Ion |
| 203/205/207 | [C₇H₅BrCl]⁺ | Loss of Iodine |
| 126/128 | [C₇H₅Cl]⁺ | Loss of Iodine and Bromine |
| 91 | [C₇H₇]⁺ | Tropylium Ion (from rearrangement) |
This is an interactive data table. You can sort and filter the data based on the proposed fragment or description.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition with high accuracy.
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interaction Mapping
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions. A single-crystal X-ray diffraction study of this compound would determine the bond lengths, bond angles, and torsional angles within the molecule.
The solid-state structure would be influenced by various intermolecular interactions, including halogen bonding and π-π stacking. nih.govnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In the crystal lattice of this compound, interactions between the halogen atoms (I, Br, Cl) on one molecule and the electron-rich regions of the aromatic ring or other halogen atoms on neighboring molecules would likely play a significant role in the crystal packing.
The planarity of the benzene (B151609) ring would facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The substitution pattern on the benzene ring would influence the geometry of these interactions.
A summary of expected crystallographic data is presented below:
| Parameter | Expected Value/Observation |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Dependent on packing symmetry |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-I Bond Length | ~2.10 Å |
| Intermolecular Interactions | Halogen bonding, π-π stacking, van der Waals forces |
This is an interactive data table. You can sort and filter the data.
Advanced Vibrational Spectroscopy (e.g., Raman, IR) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govyoutube.com These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. ksu.edu.sa For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, there must be a change in the polarizability.
The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the vibrations of the aromatic ring, the C-H bonds of the methyl group and the ring, and the carbon-halogen bonds.
Aromatic C-H and C=C Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the aromatic C-H stretching vibrations. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
Methyl Group Vibrations: The symmetric and asymmetric C-H stretching vibrations of the methyl group would be observed around 2850-2960 cm⁻¹. The bending vibrations of the methyl group would appear at lower frequencies.
Carbon-Halogen Vibrations: The C-X (X = Cl, Br, I) stretching vibrations are typically found in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretch would be expected around 600-800 cm⁻¹, the C-Br stretch around 500-600 cm⁻¹, and the C-I stretch at even lower wavenumbers, typically below 500 cm⁻¹.
The following table summarizes the expected vibrational frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Methyl C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C Stretch | 1400-1600 | IR, Raman |
| C-Cl Stretch | 600-800 | IR, Raman |
| C-Br Stretch | 500-600 | IR, Raman |
| C-I Stretch | < 500 | Raman |
This is an interactive data table. You can sort and filter the data.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which can then be compared with experimental data to aid in the assignment of the observed bands. cardiff.ac.uk
Supramolecular Chemistry and Crystal Engineering with 1 Bromo 5 Chloro 2 Iodo 4 Methylbenzene
Halogen Bonding Interactions: Design and Characterization
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com In 1-bromo-5-chloro-2-iodo-4-methylbenzene, the presence of three different halogens allows for a nuanced approach to designing supramolecular structures, as each halogen exhibits distinct bonding characteristics.
The foundation of a halogen bond lies in the anisotropic distribution of electron density around the halogen atom (X) when it is covalently bonded to another atom, such as carbon. This creates a region of positive electrostatic potential, known as the σ-hole, located on the halogen atom opposite to the C-X covalent bond. mdpi.com This positive σ-hole can then interact attractively with an electron-rich (nucleophilic) region (Y), such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. nih.govnih.gov
The strength of these C-X···Y interactions is dictated by the properties of the halogen atom. As one moves down the halogen group, the polarizability increases while electronegativity decreases. This trend results in a larger and more positive σ-hole for iodine compared to bromine and chlorine. Consequently, the strength of the halogen bonds formed by these atoms generally follows the order C-I···Y > C-Br···Y > C-Cl···Y. nih.gov In the context of this compound, the iodine atom is the most potent halogen bond donor, followed by bromine, and then chlorine. This hierarchy allows for selective and predictable interactions in competitive environments.
Table 1: Properties and Expected Halogen Bond Strength for Halogens in this compound
| Halogen (X) | Pauling Electronegativity | Polarizability (ų) | σ-hole Magnitude | Relative Interaction Strength (C-X···Y) |
|---|---|---|---|---|
| Chlorine (Cl) | 3.16 | 2.18 | Smallest | Weak |
| Bromine (Br) | 2.96 | 3.05 | Intermediate | Moderate |
This is an interactive table. Click on headers to sort.
A defining feature of halogen bonding is its high degree of directionality. The C-X···Y angle is typically close to 180°, reflecting the location of the σ-hole directly opposite the covalent bond. rsc.org This linearity and predictability make halogen bonds an exceptional tool for the precise control of molecular orientation in crystal engineering. nih.gov
In assemblies involving this compound, the distinct σ-holes on the I, Br, and Cl atoms provide specific vectors for interaction. The iodine atom, with the most positive σ-hole, will form the most linear and robust halogen bonds, making it the primary directional controller in a self-assembly process. nih.gov This anisotropy allows for the programming of molecular arrangements, leading to the formation of specific, non-centrosymmetric, or chiral structures that would be difficult to achieve with less directional interactions.
Rational Design of Self-Assembled Architectures
The rational design of supramolecular structures relies on a deep understanding of the intermolecular interactions that govern crystal packing. For halogenated aromatic compounds like this compound, a combination of halogen bonds, hydrogen bonds, and π-π stacking interactions can be exploited to build desired solid-state architectures. nih.govrsc.org
Halogenated aromatic molecules exhibit several recurring crystal packing motifs. These are primarily driven by halogen···halogen interactions and halogen···π contacts. Halogen···halogen interactions are categorized based on their geometry. Type I interactions involve two identical halogen atoms with equivalent C-X···X angles, while Type II interactions are characterized by a C-X···X geometry where one angle is near 90° and the other is near 180°, representing a true halogen bond. nih.govresearchgate.net
While this compound itself lacks strong hydrogen bond donors, its methyl group's C-H bonds can act as weak donors. More significantly, in the presence of suitable partner molecules (co-formers) that possess strong hydrogen bond donors or acceptors (e.g., carboxylic acids, amides), intricate hydrogen-bonding networks can be integrated with halogen-bonding motifs to create robust, multi-dimensional supramolecular assemblies. researchgate.net
Co-crystallization is a powerful strategy in crystal engineering where two or more different molecules are assembled in a stoichiometric ratio within a single crystal lattice. This approach is particularly effective for halogenated compounds. By selecting a co-former that is a strong halogen bond acceptor, such as a pyridine (B92270) or an N-oxide, it is possible to direct the assembly of this compound into predictable patterns. mdpi.comnih.gov
The hierarchy of halogen bond donor strength (I > Br > Cl) in the target molecule can be used to achieve selective co-crystallization. For instance, a halogen bond acceptor will preferentially interact with the iodine atom. This allows for the design of specific supramolecular synthons—reliable and predictable interaction patterns—that serve as building blocks for larger, more complex architectures like infinite chains, layered networks, or discrete molecular complexes. nih.govnih.gov
Potential Research Applications and Future Directions for Polyhalogenated Arenes
Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules
The true power of polyhalogenated arenes like 1-Bromo-5-chloro-2-iodo-4-methylbenzene lies in their capacity for selective, sequential chemical reactions. The differential reactivity of the carbon-halogen bonds is the key to this utility, making them invaluable building blocks for intricate molecular structures. nih.gov
Precursor for Architecturally Challenging Scaffolds
The synthesis of complex organic molecules, particularly those found in pharmaceuticals and natural products, often requires the precise construction of architecturally challenging scaffolds. escholarship.org Polyhalogenated arenes serve as ideal starting points for such endeavors. The distinct carbon-halogen bonds in a molecule like this compound can be selectively targeted in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com
This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which generally follow the trend C-I < C-Br < C-Cl. nih.gov This inherent reactivity difference allows chemists to perform sequential couplings, adding different molecular fragments at specific positions on the aromatic ring. For instance, a Suzuki coupling could be performed at the highly reactive C-I bond, followed by a Sonogashira coupling at the C-Br bond, and finally a Buchwald-Hartwig amination at the least reactive C-Cl bond. This step-wise approach provides a controlled method for building complex, three-dimensional molecules that would be difficult to assemble otherwise. nih.govacs.org
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrClI |
| Molecular Weight | 331.37 g/mol |
| XLogP3 | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
Role in Advanced Materials Science
Aryl halides are extensively utilized as foundational materials for the synthesis of advanced functional materials, including conjugated polymers and organic semiconductors. researchgate.net The halogen atoms provide reactive sites for polymerization reactions and can be used to fine-tune the electronic and physical properties of the resulting materials.
Precursors for Polymer Chemistry (e.g., conjugated polymers)
Conjugated polymers are a class of materials with alternating single and double bonds that exhibit interesting electronic and optical properties. mdpi.com They are central to the development of flexible electronics and organic photovoltaics. Polyhalogenated arenes can serve as monomers in various polymerization reactions, such as catalyst-transfer polycondensation, to create these polymers. nsf.gov
The choice of halogen on the monomer can influence the polymerization process and the properties of the final polymer. The ability to have multiple halogen atoms allows for the creation of cross-linked or branched polymer structures, which can lead to materials with enhanced thermal stability and desirable mechanical properties.
Organic Electronic Materials (e.g., OLEDs, OFETs)
The field of organic electronics relies on semiconductor materials made from carbon-based compounds for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). syngeneintl.comresearchgate.net The introduction of halogen atoms onto the aromatic core of these materials is a common strategy to modify their performance. researchgate.net
Halogenation can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is crucial for facilitating charge injection and transport in electronic devices. researchgate.net Furthermore, the presence of halogens can influence the solid-state packing of the molecules, which in turn affects charge carrier mobility. While research into the specific use of this compound in this area is not yet documented, its polyhalogenated nature makes it a candidate for investigation as a building block for new organic semiconductors with tailored properties for next-generation displays and lighting. youtube.com
Table 2: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions
| Bond Type | Relative Bond Dissociation Energy | General Reactivity |
|---|---|---|
| C–I | Lowest | Highest |
| C–Br | Intermediate | Intermediate |
| C–Cl | High | Low |
| C–F | Highest | Lowest |
Emerging Research Avenues for Polyhalogenated Arenes
The field of polycyclic aromatic compounds and their halogenated derivatives continues to evolve, with several exciting research directions emerging. One area of growing interest is their environmental occurrence and toxicological impact, which drives the development of new analytical methods for their detection. rsc.orgnih.govmdpi.com
In synthetic chemistry, new catalytic systems are being developed to achieve site-selective functionalization even on molecules with identical halogen atoms, a significant challenge that pushes the boundaries of catalyst design. whiterose.ac.uk Furthermore, the unique electronic properties of polyhalogenated arenes are being explored in the context of photocatalysis and the design of novel materials with unique optical and electronic properties. As our understanding of these versatile compounds grows, so too will their applications in creating complex molecules and advanced materials. nih.govcityu.edu.hk
Photocatalytic Transformations in C-X Bond Functionalization
Visible light-promoted photoredox catalysis has become a powerful method for chemical transformations under mild conditions. uni-bayreuth.de This technique is particularly relevant for polyhalogenated arenes, offering pathways for selective C-X bond functionalization. The direct functionalization of C–H bonds, facilitated by photocatalysis, provides an efficient and atom-economical way to modify arenes without requiring pre-functionalized starting materials. uni-bayreuth.debohrium.com In a molecule such as this compound, the significant differences in the reduction potentials of the various carbon-halogen bonds would, in principle, allow a photocatalytic system to be tuned to activate the weakest bond—the C-I bond—selectively.
Researchers have demonstrated that photocatalysis can be used for a variety of transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. These methods often involve single electron transfer (SET) processes that generate radical intermediates, which are key to C-H functionalization. uni-bayreuth.de The ability to use light as an energy source provides precise control over reaction conditions, which can enhance selectivity in complex aromatic systems. uni-bayreuth.de This approach is advantageous as it helps to minimize the environmental impact of organic synthesis and aligns with the principles of green chemistry. uni-bayreuth.de
| Strategy | Typical Catalyst | Light Source | Bond Targeted | Potential Transformation |
|---|---|---|---|---|
| Reductive Dehalogenation | Ru(II) or Ir(III) complexes, Organic Dyes | Visible Light (e.g., Blue LED) | C-I, C-Br | Replacement of halogen with hydrogen |
| C-C Coupling | Transition metal/photoredox dual catalysis | Visible Light | C-I, C-Br | Formation of aryl-aryl or aryl-alkyl bonds |
| C-N Coupling | Photoredox catalyst with a nitrogen nucleophile | Visible Light | C-I | Formation of anilines or other N-containing aromatics |
| C-O Coupling | Copper/photoredox catalysis | Visible Light | C-I | Formation of aryl ethers or phenols |
Electrosynthesis Approaches for Sustainable Halogenation
Electrosynthesis is increasingly recognized as a green chemistry tool because it uses electricity as a clean redox agent, avoiding the need for stoichiometric chemical oxidants or reductants. nih.govnsf.gov For polyhalogenated arenes, electrosynthesis offers sustainable routes for both their synthesis and subsequent functionalization.
Indirect electrosynthesis, in particular, is a powerful technique where a mediator is electrochemically generated to perform the desired chemical reaction. nih.govresearchgate.net Halogen ions (like Br⁻ or Cl⁻) can serve as efficient mediators. nih.gov For instance, anodically generated halogen species can react with aromatic substrates to yield halogenated products. researchgate.net This approach can offer high functional group compatibility and lower the energy barrier for substrate activation compared to direct electrolysis. nih.govresearchgate.net
Recent advancements include on-site halogenation strategies where halogen gas is produced from halide electrolysis in a cell that is spatially separate from the reaction vessel. nsf.govrsc.org This flexible method allows for the halogenation of substrates with sensitive functionalities that would be unstable under direct electrochemical conditions. nsf.govrsc.org Furthermore, the hydrogen gas produced at the cathode during halide electrolysis can be captured and used for hydrogenation reactions, maximizing atom economy and energy efficiency in a paired electrolysis setup. nsf.govrsc.org Such approaches represent a significant step towards greener and more scalable syntheses of valuable halogenated compounds. nsf.gov
| Approach | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Electrosynthesis | Substrate is directly oxidized or reduced at the electrode surface. | Simple setup, no mediator required. | High overpotentials may be needed; limited functional group tolerance. nih.gov |
| Indirect Electrosynthesis (Mediated) | An electrochemically generated redox mediator reacts with the substrate. nih.gov | Lower overpotentials, higher selectivity, better functional group compatibility. nih.govresearchgate.net | Requires a suitable mediator; reaction kinetics can be complex. |
| Paired "On-site" Electrosynthesis | Anodic and cathodic reactions are used to produce two valuable products simultaneously (e.g., halogen and H₂). nsf.gov | High atom economy and energy efficiency; spatially separate reaction allows for diverse conditions. nsf.govrsc.org | Requires more complex reactor design to separate and utilize products. |
Environmental and Sustainable Chemistry Research Implications
The widespread use of halogenated aromatic compounds in industry and agriculture has led to their persistence in the environment, posing potential health risks. nih.govbohrium.com Consequently, understanding their environmental fate and developing greener chemical processes are critical areas of research.
Mechanistic Studies of Environmental Degradation Pathways of Halogenated Aromatics
Halogenated aromatic compounds are often resistant to biodegradation due to the stability of the C-X bond. bohrium.comresearchgate.net However, some microorganisms have evolved metabolic pathways to break down these pollutants. nih.govnih.gov The biodegradation process generally involves three stages: an upper pathway that modifies peripheral groups, a middle pathway for dehalogenation, and a lower pathway where the aromatic ring is cleaved. bohrium.comnih.gov
Dehalogenation is the most critical and often most difficult step. bohrium.com It can occur through several enzymatic mechanisms:
Reductive dehalogenation: The halogen is replaced by a hydrogen atom, a process common under anaerobic conditions.
Oxidative dehalogenation: An oxygenase enzyme incorporates oxygen into the aromatic ring, leading to spontaneous elimination of the halogen.
Hydrolytic dehalogenation: A hydrolase enzyme replaces the halogen with a hydroxyl group from water.
The number and position of halogen substituents significantly affect a compound's susceptibility to degradation. researchgate.net For a molecule like this compound, its polyhalogenated nature would likely make it highly recalcitrant. Studying its degradation would provide insights into how microbes handle complex mixtures of halogens on a single aromatic ring.
| Mechanism | Environmental Condition | Key Enzyme Class | Description |
|---|---|---|---|
| Reductive Dehalogenation | Anaerobic | Reductive dehalogenases | Halogen is removed and replaced by a hydrogen atom. nih.gov |
| Oxidative Dehalogenation | Aerobic | Oxygenases (mono- or di-) | Oxygen is incorporated, leading to halogen elimination and ring hydroxylation. nih.gov |
| Hydrolytic Dehalogenation | Aerobic | Hydrolases | Halogen is replaced by a hydroxyl group via nucleophilic substitution with water. |
| Eliminative Dehalogenation | Aerobic/Anaerobic | Dehydrohalogenases | Removal of H and X from adjacent carbons to form a double bond. |
Development of Greener Synthetic Routes for Reduced Environmental Footprint
The principles of green chemistry aim to design chemical processes that minimize waste and the use of hazardous substances. chemistryjournals.net Developing greener synthetic routes for polyhalogenated arenes is essential to reduce their environmental impact from manufacturing. chemistryjournals.net
Key strategies for greener synthesis include:
Use of Alternative Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net
Catalysis: Employing catalysts to enable reactions with higher atom economy and lower energy consumption, avoiding stoichiometric reagents. Photocatalysis and biocatalysis are at the forefront of this effort.
Renewable Feedstocks: Utilizing starting materials derived from renewable sources instead of petrochemicals.
Energy Efficiency: Adopting methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy usage. chemistryjournals.net
The synthesis of polysubstituted benzenes often requires multiple steps, and controlling the regioselectivity (the precise placement of substituents) is a major challenge. libretexts.org Traditional methods like Friedel-Crafts reactions often use harsh catalysts and can produce unwanted isomers. libretexts.org Greener synthetic routes focus on developing highly selective reactions that proceed under mild conditions, such as the C-H functionalization methods discussed earlier, which avoid the need for pre-activating the aromatic ring. uni-bayreuth.de The development of facile and efficient routes is crucial for making complex H-PAHs (heteroatom-containing polycyclic aromatic hydrocarbons) more accessible and their production more sustainable. nsf.gov
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 1-Bromo-5-chloro-2-iodo-4-methylbenzene?
- Methodological Answer : Sequential halogenation of 4-methyltoluene derivatives is a common approach. Begin with bromination at position 1 (using FeBr₃ or NBS), followed by chlorination (Cl₂/FeCl₃) at position 5, and iodination (I₂/HNO₃) at position 2. The order of halogenation must account for steric and electronic effects to avoid overhalogenation. Purity is confirmed via GC-MS and ¹H/¹³C NMR, with attention to coupling constants for regiochemical validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methyl group integration (δ ~2.3 ppm) and halogen-induced deshielding.
- HRMS : Confirms molecular weight (exact mass: 345.79 g/mol).
- X-ray crystallography : Resolves structural ambiguities, particularly when distinguishing between positional isomers (e.g., para vs. ortho substitution) .
Q. What precautions are necessary for handling and storage?
- Methodological Answer : Store in amber vials under argon at –20°C to prevent photodegradation (iodo groups are light-sensitive) and moisture absorption. Periodic NMR analysis (e.g., monitoring δ 7.0–8.5 ppm aromatic signals) detects decomposition, particularly oxidation of the iodo substituent .
Advanced Research Questions
Q. How do multiple halogen substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer : Reactivity follows the order I > Br > Cl due to bond dissociation energies. For example, Suzuki-Miyaura coupling selectively targets the iodo group under Pd(PPh₃)₄ catalysis at 60°C. However, steric hindrance from the methyl group at position 4 and electronic effects from adjacent halogens (e.g., Cl at position 5) can alter reactivity. Competitive experiments (e.g., comparing reaction rates with mono-halogenated analogs) and DFT calculations (HOMO-LUMO analysis) validate selectivity .
Q. What strategies mitigate competing elimination pathways during nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Base Selection : Bulky bases (e.g., DBU) reduce β-elimination by destabilizing transition states.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates.
- Kinetic Control : Low temperatures (–20°C to 0°C) favor substitution over elimination.
- By-Product Analysis : GC-MS or LC-MS identifies elimination products (e.g., dehydrohalogenation derivatives) for iterative optimization .
Q. Can computational models predict solvent-dependent stability and reactivity?
- Methodological Answer : Yes. Molecular dynamics (MD) simulations quantify solvation effects, while Fukui indices (from DFT) predict electrophilic/nucleophilic sites. For example, the iodo group exhibits higher electrophilicity in THF vs. DMSO due to solvent polarity. Validate predictions with kinetic studies (e.g., rate constants in varying solvents) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for halogen-selective couplings?
- Methodological Answer : Contradictions often arise from catalyst loading or trace moisture. Systematic reproducibility studies should:
- Control Moisture : Use rigorously dried solvents and Schlenk techniques.
- Catalyst Screening : Compare Pd₂(dba)₃, Pd(OAc)₂, and ligand effects (e.g., XPhos vs. SPhos).
- Quantitative NMR : Accurately measure yields independent of isolation losses .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
